N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide
Description
Properties
Molecular Formula |
C23H23F3N2O2 |
|---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C23H23F3N2O2/c24-23(25,26)17-10-8-16(9-11-17)20(29)28(19-12-13-19)22(14-4-5-15-22)21(30)27-18-6-2-1-3-7-18/h1-3,6-11,19H,4-5,12-15H2,(H,27,30) |
InChI Key |
ASPLVLZDSPGABX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C(=O)NC2=CC=CC=C2)N(C3CC3)C(=O)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Acylation with Pivaloyl Chloride
Procedure :
4-(Trifluoromethyl)aniline reacts with pivaloyl chloride in dichloromethane (DCM) under basic conditions. Triethylamine (TEA) or pyridine is used to neutralize HCl, with yields reaching 98% .
Workup :
The crude product is washed with water and ammonium chloride, dried over Na₂SO₄, and recrystallized to afford white crystals (mp 157–159°C). NMR confirms the structure: δ 7.61 (AB quartet, 4H), 1.33 (s, 9H).
Alternative Solvent Systems
Benzene as a solvent with TEA at 0–20°C achieves comparable yields (91–97%) but requires stringent drying.
| Component | Role | Conditions |
|---|---|---|
| Phenyl isocyanate | Electrophile | 0°C, 2–4 hr stirring |
| Cyclopentylamine | Nucleophile | Glacial acetic acid |
Characterization :
The intermediate is basified with NH₄OH, yielding a precipitate confirmed via LC-MS.
N-Cyclopropylation Strategy
N-cyclopropylation employs palladium-catalyzed cross-coupling or reductive amination.
Buchwald-Hartwig Amination
Conditions :
A mixture of benzamide intermediate, cyclopropylamine, Pd(OAc)₂, BINAP, and Cs₂CO₃ in 1,4-dioxane at 100°C under argon affords the N-cyclopropyl derivative.
| Catalyst System | Temperature | Time | Yield |
|---|---|---|---|
| Pd(OAc)₂/BINAP/Cs₂CO₃ | 100°C | 24 hr | 65–75% |
Workup :
Ethyl acetate extraction followed by silica gel chromatography isolates the product. HRMS validates the molecular ion [M+H]⁺.
Final Assembly and Optimization
The convergent synthesis couples the benzamide and cyclopentylcarbamoyl segments via amide bond formation.
HATU-Mediated Coupling
Procedure :
HATU (1.2 eq) and DIPEA (3 eq) activate the carboxylic acid of 4-(trifluoromethyl)benzamide in DMF. The activated species reacts with 1-(phenylcarbamoyl)cyclopentaneamine at RT overnight.
| Reagent | Quantity | Role |
|---|---|---|
| HATU | 1.2 eq | Coupling agent |
| DIPEA | 3 eq | Base |
Yield : 75% after silica gel purification. ¹H NMR confirms regioselectivity: δ 7.95 (d, 1H, NH), 4.69 (m, 1H, cyclopentyl).
Mechanochemical and Photoredox Approaches
Emerging methods exploit solvent-free conditions or light-mediated catalysis.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide is being explored as a lead compound for various pharmaceutical applications. Its structure suggests potential interactions with biological targets, which could lead to the development of new therapeutic agents.
Key Areas of Research:
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in disease pathways. Compounds with similar structures have been linked to the inhibition of enzymes such as monoamine oxidase (MAO), which is relevant in treating neurodegenerative disorders.
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit cancer cell proliferation by targeting regulatory proteins involved in cell cycle progression. For instance, it has been suggested that modifications to similar compounds can enhance their efficacy against cancer cell lines .
Research into the biological activity of this compound has revealed several promising effects:
Interaction Studies:
- Binding Affinity : Studies have focused on the compound's binding affinity to various receptors and enzymes, indicating its potential as a therapeutic agent in multiple pathways.
Case Studies:
-
Antimicrobial Activity (2024) :
- Objective : Evaluate efficacy against Gram-positive and Gram-negative bacteria.
- Findings : Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).
-
Anticancer Activity Evaluation (2023) :
- Objective : Assess cytotoxic effects on human breast cancer cells (MCF-7).
- Findings : Dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours.
- Inflammation Model Study (2025) :
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patented and Published Data
(a) N-[trans-4-(3-Amino-3-oxopropyl)-4-phenylcyclohexyl]-N-cyclopropyl-4-[(2S)-1,1,1-trifluoro-2-hydroxy-2-propanyl]benzamide
- Key Differences: Replaces the cyclopentyl group with a cyclohexyl ring. Contains a chiral trifluorohydroxypropanyl substituent instead of a phenylcarbamoyl group.
- The hydroxyl group may improve solubility but could also introduce metabolic vulnerability .
(b) N-[1-(Cyclopropylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-4-(trifluoromethyl)benzamide
- Key Differences: Substitutes the cyclopentyl-phenylcarbamoyl group with a tetrahydroquinoline scaffold. Introduces a cyclopropanecarbonyl group directly fused to the quinoline nitrogen.
- Implications: The tetrahydroquinoline core may enhance π-π stacking interactions in protein binding pockets, while the fused cyclopropane could restrict rotational freedom, altering pharmacokinetics .
(c) N-((1-(4-fluorophenyl)cyclopropyl)methyl)-4-(trifluoromethyl)benzamide
- Key Differences :
- Replaces the phenylcarbamoyl-cyclopentyl group with a 4-fluorophenyl-substituted cyclopropane.
- Simplifies the structure by omitting the secondary amide linkage.
- However, the absence of the phenylcarbamoyl moiety may reduce binding affinity in systems requiring hydrogen-bond acceptors .
Physicochemical and Pharmacokinetic Properties
*Calculated based on analogous structures.
Functional and Application-Based Comparisons
- Pesticide Derivatives () : Compounds like flutolanil and cyprofuram share benzamide backbones but prioritize halogenated aromatic rings (e.g., chlorophenyl) for agrochemical activity. The target compound lacks these motifs, suggesting divergent applications, possibly in pharmaceuticals.
- Patent Derivatives () : Complex halogenated analogs (e.g., F90, F91) feature tetrafluoro and trichlorophenyl groups, likely designed for insecticidal or herbicidal activity. The target compound’s cyclopentyl-phenylcarbamoyl group may instead favor interactions with mammalian enzymes or receptors .
Research Implications and Challenges
- Structural Optimization : The cyclopentyl-phenylcarbamoyl group in the target compound offers a balance between rigidity and solubility, distinguishing it from bulkier cyclohexyl or simpler fluorophenyl analogs.
- Data Gaps: Limited experimental data on the target compound’s LogP, metabolic stability, or binding affinities necessitate further studies.
Biological Activity
Structural Characteristics and Potential Mechanisms
The compound's unique structure, which includes a cyclopropyl group, a phenylcarbamoyl moiety, and a trifluoromethyl-substituted benzamide, contributes to its biological activity. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design.
Enzyme Inhibition and Receptor Interactions
While specific data on this compound is limited, studies on similar structures suggest potential enzyme inhibition and receptor interactions:
- Enzyme Inhibition: Compounds with similar structures have shown promise as inhibitors of specific enzymes.
- Receptor Binding: Interaction studies focus on the compound's binding affinity to various biological targets.
Comparative Analysis
To better understand the compound's potential biological activity, we can compare it with structurally similar compounds:
| Compound | Structure Features | Potential Biological Activity |
|---|---|---|
| N-cyclopropyl-N-[1-(phenylcarbamoyl)cyclopentyl]-4-(trifluoromethyl)benzamide | Cyclopropyl group, phenylcarbamoyl moiety, trifluoromethyl-substituted benzamide | Under investigation |
| 4-Methyl-N-[3-(trifluoromethyl)phenyl]benzamide | Contains a methyl group | Known activity against certain protein targets |
| N-cyclobutyl-N-[1-(phenylcarbamoyl)cyclohexyl]-3-(trifluoromethyl)benzamide | Cyclobutyl instead of cyclopropyl | Different ring size may influence biological activity |
| N-cyclohexyl-N-[1-(phenylcarbamoyl)cyclobutyl]-2-(trifluoromethyl)benzamide | Cyclohexane ring | Potentially different pharmacokinetic properties |
Case Study: Related Compound in Cancer Research
While not directly about our compound of interest, a related study provides insight into the potential of similar structures:
A compound named N-(4-(2-acetamidopyridin-4-yloxy)-2,5-difluorophenyl)-N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide has been investigated for its anti-cancer properties . This compound shares some structural similarities with our compound of interest, particularly the cyclopropane and amide groups.
Future Research Directions
- Enzyme Assays: Conduct specific enzyme inhibition assays to determine the compound's effect on various biological pathways.
- Receptor Binding Studies: Perform detailed receptor binding studies to identify potential therapeutic targets.
- In Vitro Cell Studies: Evaluate the compound's effects on various cell lines to assess its potential in different disease models.
- Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to optimize biological activity.
Q & A
Q. Methodology :
- Step 1 : Start with 4-(trifluoromethyl)benzoyl chloride as the core acylating agent. React it with cyclopropylamine under anhydrous conditions (e.g., THF or DCM) to form the N-cyclopropyl intermediate. Use triethylamine as a base to neutralize HCl byproducts .
- Step 2 : Introduce the cyclopentyl carbamoyl moiety via a nucleophilic substitution or coupling reaction. For example, use 1-aminocyclopentanol and phenyl isocyanate to generate the 1-(phenylcarbamoyl)cyclopentyl group, followed by activation with CDI (1,1'-carbonyldiimidazole) to facilitate coupling .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via flash chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Yields >80% can be achieved by maintaining strict temperature control (0–5°C for exothermic steps) and using high-purity reagents .
Advanced: How can structural contradictions in NMR data for this compound be resolved, particularly for the cyclopentyl and trifluoromethyl groups?
Q. Methodology :
- Conflict : Overlapping signals in NMR (e.g., cyclopentyl protons at δ 1.5–2.5 ppm) and NMR (trifluoromethyl at δ -63 ppm) may obscure accurate assignments.
- Resolution :
- Use - HSQC and HMBC to correlate proton signals with carbons, distinguishing cyclopentyl carbons (Cq ~35 ppm) from aromatic carbons.
- Employ - HOESY to confirm spatial proximity between the trifluoromethyl group and adjacent protons.
- Validate with X-ray crystallography if single crystals are obtainable (e.g., slow evaporation in acetonitrile/water) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Q. Methodology :
- Target Selection : Prioritize kinases or GPCRs due to the compound’s benzamide and carbamoyl motifs, which are common in kinase inhibitors (e.g., JAK/STAT) or cannabinoid receptor ligands .
- Assays :
Advanced: How does the trifluoromethyl group influence the compound’s metabolic stability, and what strategies mitigate rapid clearance?
Q. Methodology :
- Metabolic Hotspots : The trifluoromethyl group may resist oxidative metabolism but could increase lipophilicity (logP >3), leading to CYP450-mediated degradation.
- Solutions :
- Isotope labeling : Synthesize a -labeled analog to track metabolites via LC-MS.
- Structural analogs : Replace the trifluoromethyl with a methylsulfone group to balance polarity and stability. Compare pharmacokinetics in rodent models .
Basic: How can solubility challenges in aqueous buffers be addressed during formulation for biological testing?
Q. Methodology :
- Co-solvents : Use DMSO (≤10%) or cyclodextrin-based solutions (e.g., 20% hydroxypropyl-β-cyclodextrin) to enhance solubility.
- pH adjustment : Prepare phosphate-buffered saline (PBS) at pH 7.4 with 0.1% Tween-80 for emulsification .
Advanced: How can conflicting data in target binding studies (e.g., IC50 variability across labs) be systematically analyzed?
Q. Methodology :
- Meta-analysis : Aggregate data from ≥3 independent studies (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to identify outliers.
- Mechanistic studies : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and confirm target engagement .
Basic: What computational methods predict the compound’s physicochemical properties?
Q. Methodology :
- Software : Use Schrödinger’s QikProp or SwissADME to estimate logP, pKa, and solubility.
- Docking : Perform molecular docking (AutoDock Vina) against Protein Data Bank (PDB) structures (e.g., 6LU7 for SARS-CoV-2 main protease) to hypothesize binding modes .
Advanced: How can regioselectivity issues during functionalization of the cyclopentyl group be controlled?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
